propyl N-[3-(trifluoromethyl)phenyl]carbamate propyl N-[3-(trifluoromethyl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 18584-95-7
VCID: VC16058319
InChI: InChI=1S/C11H12F3NO2/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol

propyl N-[3-(trifluoromethyl)phenyl]carbamate

CAS No.: 18584-95-7

Cat. No.: VC16058319

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

propyl N-[3-(trifluoromethyl)phenyl]carbamate - 18584-95-7

Specification

CAS No. 18584-95-7
Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
IUPAC Name propyl N-[3-(trifluoromethyl)phenyl]carbamate
Standard InChI InChI=1S/C11H12F3NO2/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16)
Standard InChI Key RJIYYMCLRACEIC-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)NC1=CC=CC(=C1)C(F)(F)F

Introduction

Synthesis and Optimization

Conventional Synthesis Routes

Traditional synthesis involves a multi-step process starting with the reaction of 3-(trifluoromethyl)aniline with propyl chloroformate in the presence of a base such as triethylamine. This method typically yields 70–75% purity, necessitating further chromatographic purification.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction, reducing synthesis time from 6–8 hours to 1–2 hours while achieving >90% yield. This method enhances selectivity by minimizing side reactions, such as the formation of urea byproducts.

Table 1: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours1–2 hours
Yield70–75%>90%
Byproduct FormationModerateMinimal
Energy ConsumptionHighLow

Industrial-Scale Production Insights

While direct data on industrial production is limited, analogous carbamate syntheses (e.g., trifluoxystrobin intermediates) use Grignard reagents and transition metal catalysts to improve scalability . For example, Fe-ligand complexes in ketene reactions achieve 75–85% yields in related trifluoromethyl acetophenone syntheses .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments. It exhibits moderate solubility in polar solvents like ethanol (~50 mg/mL) and low solubility in water (<1 mg/mL).

Table 2: Key Physicochemical Data

PropertyValue
Molecular Weight247.21 g/mol
Density1.29 g/cm³ (estimated)
Boiling Point315–320°C (dec.)
LogP (Partition Coefficient)2.8

Future Research Directions

  • Bioactivity Profiling: Systematic evaluation against ESKAPE pathogens and phytopathogens.

  • Structure-Activity Relationship (SAR) Studies: Modifying the propyl chain or trifluoromethyl position to enhance efficacy.

  • Green Chemistry Approaches: Solvent-free synthesis or biocatalytic routes to improve sustainability.

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